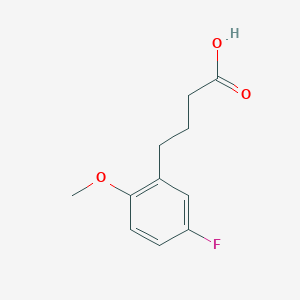

4-(5-Fluoro-2-methoxyphenyl)butanoic acid

Overview

Description

4-(5-Fluoro-2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as Fmoc-3,5-dimethoxyphenylalanine and is widely used in scientific research due to its unique properties.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound structurally related to 4-(5-Fluoro-2-methoxyphenyl)butanoic acid, serves as a fluorogenic labeling agent for the HPLC analysis of biologically significant thiols such as glutathione, cysteine, and homocysteine. This method allows for the rapid and selective detection of these thiols, offering applications in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Fluorescence Quenching in Biological Applications

Studies on fluorescence quenching by aniline of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, reveal insights into the static quenching mechanism and its potential in biological applications. Such studies enhance our understanding of molecular interactions in various biological and pharmaceutical contexts (Geethanjali, Nagaraja, & Melavanki, 2015).

Pharmaceutical Intermediate Synthesis

4,4-Bis(4-fluorophenyl)butanoic acid, closely related to this compound, is synthesized as an important pharmaceutical intermediate through Friedel-Crafts reaction. By applying sulfonation, undesired isomers can be successfully removed, highlighting its significance in the synthesis of pharmaceutical compounds (Fan, 1990).

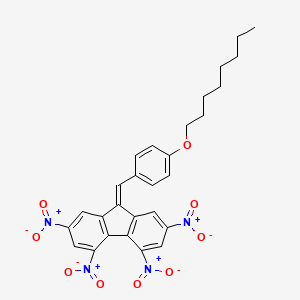

Liquid Crystallinity in Material Science

Investigations into the liquid crystallinity of certain compounds, including those related to this compound, contribute to material science, particularly in the development of liquid crystal displays and other electronic devices. This research provides valuable insights into the properties and applications of such materials (Yamamoto, Kimura, Takabayashi, Oba, Karikomi, & Minabe, 2005).

Demethylation Processes in Organic Synthesis

The development of an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid into 4-(4-hydroxyphenyl)butanoic acid showcases advancements in greener chemical processes. This method emphasizes the importance of environmentally friendly approaches in the synthesis of key intermediates for drug development (Delhaye, Diker, Donck, & Merschaert, 2006).

Properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-15-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXLWICMZMEFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)

![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)